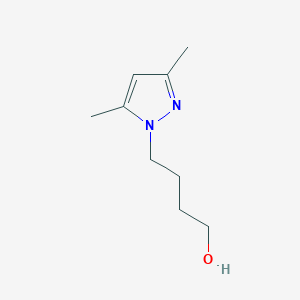

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol (4-DMAPB) is a versatile organic compound that has numerous applications in the fields of chemistry, biochemistry, and medicine. It is a colorless, odorless, and water-soluble compound that has a low toxicity level. 4-DMAPB is a chiral compound, meaning that it has two distinct configurations, and can be used to produce a variety of stereoisomers. 4-DMAPB has been used in a variety of research applications, including synthesis of organic compounds, drug delivery, and as a catalyst in certain reactions.

Scientific Research Applications

Synthesis and Biological Evaluation

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol and its derivatives have been synthesized and evaluated for various biological activities. For example, 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols were synthesized and tested for anti-inflammatory, analgesic activities, and platelet anti-aggregating properties. Notably, dimethylaminoderivatives showed good analgesic activity and almost all tested compounds exhibited strong platelet anti-aggregating properties at specific concentrations (Menozzi et al., 2000).

Corrosion Inhibition

The compound and its related derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) explored the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, including derivatives of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol. The study found agreement with experimental data, indicating these compounds' effectiveness in corrosion inhibition (Wang et al., 2006).

Metal Complex Formation and Catalysis

Several studies have focused on the synthesis and characterization of metal complexes involving pyrazole ligands. For instance, new syntheses involving tridentate bipyrazolic compounds have shown potential in forming complexes with notable cytotoxic activity against tumor cell lines, indicating their potential application in cancer therapy (Kodadi et al., 2007). Additionally, these pyrazole derivatives have been utilized in catalytic activities studies, particularly in the oxidation reactions, showing efficient catalysis in the presence of copper (II) salts (Kodadi et al., 2008).

properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8-7-9(2)11(10-8)5-3-4-6-12/h7,12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCKYVAKIXSPKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)